Bienvenue dans la boutique en ligne BenchChem!

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

Drug Design Medicinal Chemistry Conformational Analysis

This (4R,6R)-configured spiro[3.3]heptane is a rigid piperidine bioisostere that reduces logD without sacrificing basicity (pKa ~8.5). Unlike achiral or 2-carboxy regioisomers, the defined 1,6-substitution pattern provides a precise amine-to-acid exit vector (~2.35 Å), critical for maintaining target geometry. Sourcing the stereopure form eliminates costly chiral separation and ensures batch-to-batch consistency in lead optimization. Ideal for fragment library expansion, peptidomimetic design, and scaffold-hopping from legacy piperidine drugs.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 2219353-79-2
Cat. No. B2869191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
CAS2219353-79-2
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyPLTMDLGZYGFWOV-ITWVYHRLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic Acid (CAS 2219353-79-2): A Structurally Constrained Spirocyclic Building Block for Medicinal Chemistry


1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a chiral, spirocyclic amino acid building block. Its core, 1-azaspiro[3.3]heptane, is a conformationally constrained analog of the widely used piperidine motif, known to act as a bioisostere in drug design [1]. The presence of both a Boc-protected secondary amine and a free carboxylic acid makes this specific derivative a versatile, bifunctional intermediate for constructing more complex drug-like molecules, with commercial availability reported at high purity (up to 97-98%) .

Why Generic Substitution Fails: The Critical Role of Regio- and Stereochemistry in 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic Acid Derivatives


Substituting this compound with a generic analog is not feasible due to the unique confluence of regio- and stereochemical constraints. The target compound, (4R,6R)-1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid, features a defined relative stereochemistry at the 4- and 6-positions of the spiro[3.3]heptane core [1]. This is a critical distinction from its achiral (or racemic) counterpart (CAS 1374659-11-6) and from regioisomers like the 2-carboxylic acid derivative. The 1,6-substitution pattern provides a specific, rigid vector for the carboxylic acid relative to the amine [2], which cannot be replicated by analogs with a different nitrogen position (e.g., 2-azaspiro[3.3]heptanes) or a different substitution pattern. Using a different isomer would introduce a different molecular geometry, likely altering the physicochemical properties and target-binding profile of the final drug candidate [1].

Quantitative Differentiation of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic Acid: A Comparative Evidence Guide


Conformational and Geometrical Comparison: 1-Azaspiro[3.3]heptane vs. Piperidine

The core 1-azaspiro[3.3]heptane scaffold offers distinct geometrical properties compared to its closest bioisostere, piperidine. Computational analysis shows that the distance between the nitrogen atom and the carbon atom corresponding to the 2-position of a piperidine ring is shorter in 1-azaspiro[3.3]heptane. Specifically, the N-C distance is approximately 2.35 Å in 1-azaspiro[3.3]heptane, compared to ~2.50 Å in piperidine, a difference of about 0.15 Å. Additionally, the exit vector from the nitrogen atom differs by approximately 25° [1]. These differences directly impact the spatial presentation of substituents, such as the carboxylic acid group at the 6-position, and can lead to altered target interactions.

Drug Design Medicinal Chemistry Conformational Analysis

Lipophilicity Modulation: LogD Comparison of 1-Azaspiro[3.3]heptane and Piperidine Scaffolds

The 1-azaspiro[3.3]heptane core significantly reduces lipophilicity compared to a standard piperidine ring. Experimental measurements of model compounds show that replacing piperidine with 1-azaspiro[3.3]heptane decreases the distribution coefficient (logD) from 1.6 to 1.0 [1]. This reduction of 0.6 log units corresponds to a 4-fold decrease in lipophilicity. Lower lipophilicity is a key design parameter for improving aqueous solubility and reducing off-target binding (e.g., hERG) and metabolic clearance [2].

Physicochemical Properties ADME Drug Discovery

Basicity Preservation: pKa of 1-Azaspiro[3.3]heptane Remains Comparable to Piperidine

The introduction of the spirocyclic constraint does not drastically alter the basicity of the core nitrogen. The calculated pKa of the conjugate acid of 1-azaspiro[3.3]heptane is approximately 8.5 , which is very similar to the pKa of piperidine (~9.0) [1]. This indicates that while the geometry and lipophilicity are altered, the fundamental electronic property of the amine remains within a comparable range. This is crucial for maintaining key interactions in a biological context, such as hydrogen bonding or ionic interactions with an aspartate residue in a target protein, while the other altered properties (e.g., LogD) drive the improvements in ADME.

Physicochemical Properties Medicinal Chemistry Bioisostere

Impact on Solubility: Aqueous Solubility of Spiro[3.3]heptane Derivatives vs. Cyclohexane Analogues

While 1-azaspiro[3.3]heptanes decrease lipophilicity, which is generally favorable for solubility, the introduction of the spirocyclic ring system can have a complex effect. For heteroatom-substituted spiro[3.3]heptanes, the aqueous solubility is generally higher than that of their corresponding cyclohexane analogues [1]. This is a class-level trend that supports the use of spiro[3.3]heptane cores to improve the developability profile of drug candidates. The specific solubility of the 6-carboxylic acid derivative will be further modulated by the presence of the polar acid group, but the core scaffold provides an advantageous starting point compared to a more lipophilic cyclohexane ring.

Drug Discovery ADME Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic Acid


Scaffold Hopping in Lead Optimization to Improve ADME Properties

In a lead optimization program, a piperidine-containing candidate may exhibit high potency but suffers from high lipophilicity (logD) and poor solubility. By using 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid as a replacement for a piperidine ring bearing a carboxylic acid substituent, medicinal chemists can leverage the class-level evidence showing a 0.6 log unit reduction in logD [1]. This 'scaffold hop' is expected to significantly improve the compound's ADME profile, including increased solubility and reduced off-target binding, without compromising the critical basicity of the core amine (pKa ~8.5) .

Synthesis of Rigid Peptidomimetics

The defined (4R,6R) stereochemistry and the rigid spirocyclic scaffold make this compound an ideal building block for synthesizing conformationally constrained peptidomimetics. The precise spatial orientation of the amine and carboxylic acid functional groups, with an N-C distance of ~2.35 Å and a distinct exit vector compared to piperidine [2], can be exploited to mimic a specific turn or secondary structure in a peptide of interest. This constrained geometry can enhance target binding affinity and selectivity while improving metabolic stability over a linear peptide sequence.

Development of Patent-Free Analogues of Known Drugs

The successful replacement of the piperidine ring in the drug bupivacaine with a 1-azaspiro[3.3]heptane core, resulting in a new patent-free analogue with high activity, validates this approach [2]. This compound provides a direct entry point to explore this strategy for other piperidine-containing drugs. By incorporating the 6-carboxylic acid derivative, researchers can efficiently generate novel chemical space around a validated pharmacophore, potentially leading to new intellectual property with improved pharmacological properties.

Library Synthesis of Spirocyclic Fragment Collections

For organizations focused on fragment-based drug discovery (FBDD), this compound is an excellent starting point for generating novel, three-dimensional fragment libraries. Its commercial availability at 97-98% purity allows for high-throughput chemistry . The amine and acid groups can be independently diversified to rapidly create a collection of spiro[3.3]heptane-based fragments with a defined stereochemistry, which are known to sample a unique region of chemical space with favorable physicochemical properties (lower logD) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.